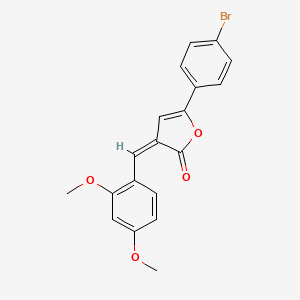
5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone, also known as bromophenacyl bromide, is a chemical compound that has been widely used in scientific research. It is a reactive and selective reagent that is commonly used to label and modify proteins, peptides, and other biomolecules.
Mecanismo De Acción
Bromophenacyl bromide is a reactive reagent that can react with nucleophiles such as amino groups on proteins and peptides. The reaction involves the formation of a covalent bond between the target molecule and the 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel group. This covalent bond can be reversed by treatment with reducing agents such as dithiothreitol (DTT), which can cleave the bond and regenerate the original amino group.
Biochemical and Physiological Effects:
Bromophenacyl bromide is a potent reagent that can modify proteins and peptides in a selective and irreversible manner. The modification can affect the biochemical and physiological properties of the target molecule, such as its stability, activity, and interaction with other molecules. The modification can also affect the function of the target molecule in vivo, which can provide valuable information about the role of the molecule in biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromophenacyl bromide has several advantages as a labeling and modifying reagent. It is selective and reactive, which allows for specific labeling and modification of target molecules. It is also relatively easy to synthesize and use in a laboratory setting. However, 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide has some limitations as well. It can be toxic and hazardous, which requires careful handling and disposal. It can also modify multiple amino groups on a target molecule, which can complicate the interpretation of the results.
Direcciones Futuras
Bromophenacyl bromide has been widely used in scientific research, but there are still many potential applications and future directions for this reagent. Some possible future directions include the development of new labeling and modifying reagents that are more selective and less toxic than 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide. Another direction is the use of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide in combination with other reagents and techniques, such as mass spectrometry and fluorescence microscopy, to provide more detailed information about protein structure and function. Finally, the use of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide in vivo could provide valuable information about the role of modified proteins and peptides in biological processes.
Métodos De Síntesis
Bromophenacyl bromide can be synthesized by reacting 4-bromobenzoyl chloride with 2,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with phosphorus oxychloride to yield the final product. The synthesis of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Bromophenacyl bromide has been widely used in scientific research as a labeling and modifying reagent. It can be used to selectively label proteins and peptides by reacting with amino groups on the target molecule. The labeled molecule can then be detected and quantified using various analytical techniques such as mass spectrometry and fluorescence spectroscopy. Bromophenacyl bromide can also be used to crosslink proteins and peptides, which can provide valuable information about protein-protein interactions and protein structure.
Propiedades
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-16-8-5-13(17(11-16)23-2)9-14-10-18(24-19(14)21)12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHYMFIQBUFAQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
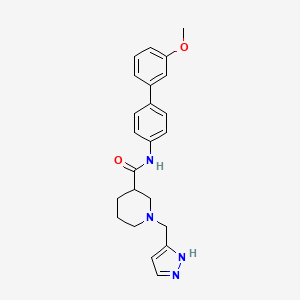
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(4-pyridinyl)acrylamide](/img/structure/B6002157.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-{[2-(2-phenylethyl)-4-morpholinyl]methyl}phenol](/img/structure/B6002179.png)
![7-(2,3-dimethoxybenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002182.png)
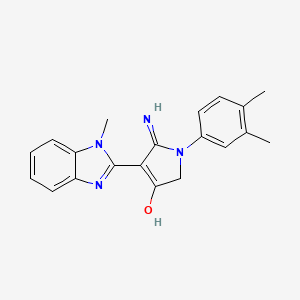
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6002206.png)
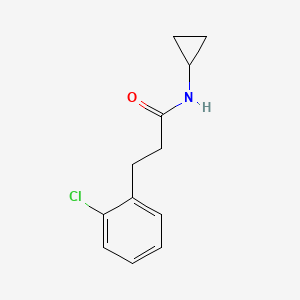
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6002219.png)
![methyl (2S)-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002227.png)
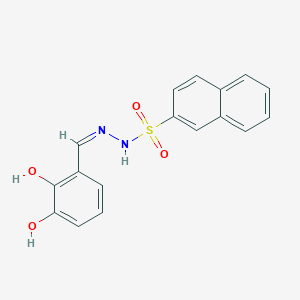
![5-{1-[3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6002258.png)
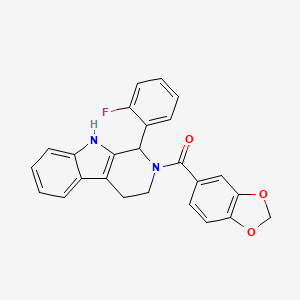
![2-(cyclobutylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6002290.png)
